molecular formula C19H22N2O3 B268984 N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)butanamide

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)butanamide

Cat. No. B268984
M. Wt: 326.4 g/mol
InChI Key: IKIMFPGVNQFIMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(acetylamino)phenyl]-2-(4-methylphenoxy)butanamide, commonly known as AM404, is a synthetic compound that has gained significant attention in the field of neuroscience due to its potential therapeutic properties. AM404 is a potent inhibitor of the reuptake of the endocannabinoid anandamide, which is known to play a crucial role in pain modulation, mood regulation, and appetite control.

Mechanism of Action

AM404 acts as a potent inhibitor of the reuptake of anandamide, which is a naturally occurring endocannabinoid that binds to cannabinoid receptors in the brain and peripheral tissues. By inhibiting the reuptake of anandamide, AM404 increases its concentration in the synaptic cleft, leading to enhanced activation of cannabinoid receptors and subsequent modulation of pain, mood, and appetite.
Biochemical and Physiological Effects:
AM404 has been shown to modulate the activity of various neurotransmitter systems, including the endocannabinoid, opioid, and vanilloid systems. It has also been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers, suggesting its potential as an anti-inflammatory and neuroprotective agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of using AM404 in lab experiments is its potency and specificity as an inhibitor of anandamide reuptake. This allows for precise manipulation of endocannabinoid signaling pathways and the study of their effects on various physiological processes. However, one limitation of using AM404 is its potential for off-target effects on other neurotransmitter systems, which may complicate the interpretation of experimental results.

Future Directions

Future research on AM404 should focus on elucidating its mechanism of action and potential therapeutic applications in various neurological disorders. Additionally, the development of more selective and potent inhibitors of anandamide reuptake may help to overcome some of the limitations of using AM404 in lab experiments and clinical settings.

Synthesis Methods

AM404 can be synthesized through a multistep process involving the condensation of 4-methylphenol with 3-acetamidophenylboronic acid, followed by the addition of butyl lithium and the subsequent reaction with 1-bromo-4-chlorobutane. The final product is then purified through column chromatography to obtain pure AM404.

Scientific Research Applications

AM404 has been extensively studied for its potential therapeutic properties in various neurological disorders. It has been found to exhibit antinociceptive, anti-inflammatory, and neuroprotective effects in animal models of neuropathic pain, stroke, and traumatic brain injury. Additionally, AM404 has been shown to enhance the analgesic effects of opioids, suggesting its potential as an adjuvant therapy for pain management.

properties

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-2-(4-methylphenoxy)butanamide

InChI

InChI=1S/C19H22N2O3/c1-4-18(24-17-10-8-13(2)9-11-17)19(23)21-16-7-5-6-15(12-16)20-14(3)22/h5-12,18H,4H2,1-3H3,(H,20,22)(H,21,23)

InChI Key

IKIMFPGVNQFIMA-UHFFFAOYSA-N

SMILES

CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=C(C=C2)C

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=C(C=C2)C

Origin of Product

United States

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